molecular formula C13H16N2O5S B3058509 Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)- CAS No. 898405-32-8

Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)-

Cat. No.: B3058509
CAS No.: 898405-32-8
M. Wt: 312.34 g/mol
InChI Key: YZYLFVFEESSFQS-UHFFFAOYSA-N
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Description

Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)-: is an organic compound with the molecular formula C₁₃H₁₆N₂O₅S. This compound is characterized by the presence of a benzamide core, an ethyl group, a nitro group, and a tetrahydro-1,1-dioxido-3-thienyl moiety. It is a complex molecule that finds applications in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves multiple steps:

    Ethylation: The ethyl group is introduced via an alkylation reaction, often using ethyl halides in the presence of a base.

    Thienyl Group Addition: The tetrahydro-1,1-dioxido-3-thienyl moiety is incorporated through a cyclization reaction involving sulfur-containing reagents.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide core can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Halogenated reagents and bases like sodium hydroxide are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide core can interact with various enzymes and receptors. The thienyl moiety may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-methyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)-
  • Benzamide, N-ethyl-4-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)-
  • Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-2-thienyl)-

Uniqueness

Benzamide, N-ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)- is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-2-14(12-6-7-21(19,20)9-12)13(16)10-4-3-5-11(8-10)15(17)18/h3-5,8,12H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYLFVFEESSFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001181714
Record name N-Ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001181714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898405-32-8
Record name N-Ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898405-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001181714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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